
N-((5-Aminopyridin-2-YL)methyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Aminopyridin-2-YL)methyl)acetamide is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is characterized by the presence of an acetamide group attached to a pyridine ring, which is further substituted with an amino group at the 5-position
Wissenschaftliche Forschungsanwendungen
N-((5-Aminopyridin-2-YL)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
- Biochemists have been interested in cyanoacetamide derivatives due to their diverse biological activities .
- Cyanoacetamide derivatives participate in various pathways, including:
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-((5-Aminopyridin-2-YL)methyl)acetamide are largely determined by its interactions with various biomolecules. The compound has been found to interact with a range of enzymes and proteins, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
N-((5-Aminopyridin-2-YL)methyl)acetamide has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-((5-Aminopyridin-2-YL)methyl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are what allow the compound to exert its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-Aminopyridin-2-YL)methyl)acetamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-((5-Aminopyridin-2-YL)methyl)acetamide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
N-((5-Aminopyridin-2-YL)methyl)acetamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-((5-Aminopyridin-2-YL)methyl)acetamide within cells and tissues involve interactions with various transporters or binding proteins. These interactions can influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Aminopyridin-2-YL)methyl)acetamide typically involves the reduction of a nitro precursor. One common method is the reduction of N-Methyl-N-(5-nitropyridin-2-yl)acetamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions generally include a solvent like ethanol and a temperature range of 25-50°C. The reaction proceeds as follows:
N-Methyl-N-(5-nitropyridin-2-yl)acetamide+H2→N-((5-Aminopyridin-2-YL)methyl)acetamide
Industrial Production Methods
In an industrial setting, the production of N-((5-Aminopyridin-2-YL)methyl)acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Aminopyridin-2-YL)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-5-Aminopyridine: Similar structure but with different substitution patterns.
N-(5-Aminopyridin-2-yl)-N-methylacetamide: A methylated derivative with similar properties.
Uniqueness
N-((5-Aminopyridin-2-YL)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(5-aminopyridin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5,9H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXIRSGVUOXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
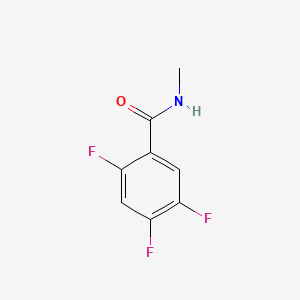
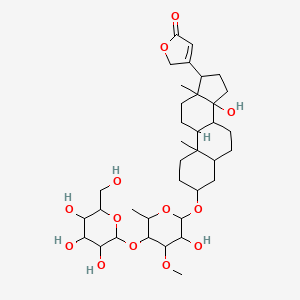
![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)
![tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598406.png)
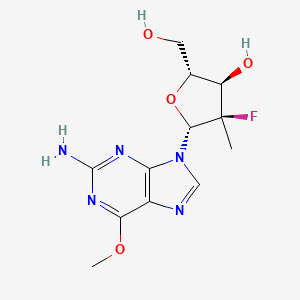

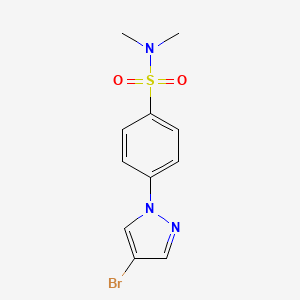
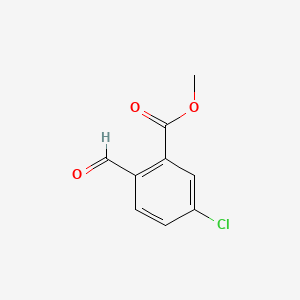

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)

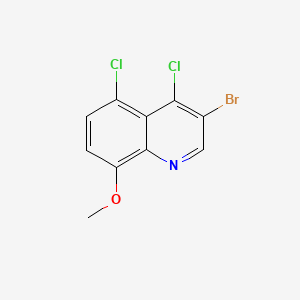
![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)
